
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a cyclopentane derivative that has been synthesized and studied for its ability to modulate various physiological and biochemical processes in the body.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, this compound has been studied for its ability to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating heart function. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves its ability to modulate the activity of various ion channels and receptors in the body. This compound has been shown to interact with voltage-gated potassium channels, calcium channels, and G protein-coupled receptors, among others. By modulating the activity of these channels and receptors, this compound can affect various physiological and biochemical processes in the body, including neurotransmitter release, ion transport, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body, depending on the specific ion channels and receptors that it interacts with. In neuroscience, this compound has been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, leading to changes in neuronal activity. In cardiovascular research, this compound has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in heart rate and contractility. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, potentially through its effects on ion channels and receptors involved in cell signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride has several advantages for use in scientific research, including its high purity and yield, well-established synthesis method, and potential therapeutic applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited availability. Further research is needed to fully understand the safety and efficacy of this compound in various applications.
Zukünftige Richtungen
There are several future directions for research on (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride, including its potential therapeutic applications in neurological disorders, cardiovascular disease, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various ion channels and receptors in the body. Additionally, more research is needed to fully understand the safety and toxicity of this compound in various applications, as well as its potential interactions with other drugs and compounds. Overall, this compound represents a promising candidate for the development of new therapeutics in various fields of scientific research.
Synthesemethoden
The synthesis of (1S,2R)-2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride involves several steps, starting with the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-amino-1-cyclopentanecarboxylic acid to form the desired product, which is then converted to the dihydrochloride salt form. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
(1S,2R)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUODWXXXCVKML-DBEJOZALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


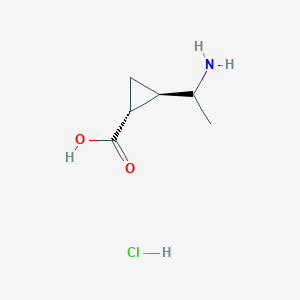
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
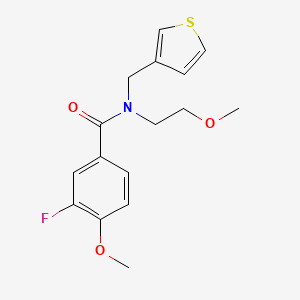


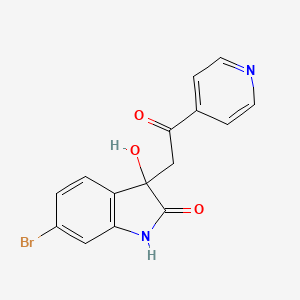

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
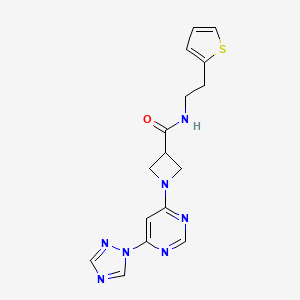

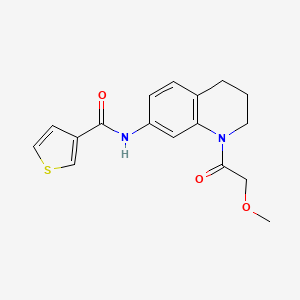
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)
